molecular formula C6H5ClO4 B1235924 3-Chloro-cis-muconic acid CAS No. 76799-83-2

3-Chloro-cis-muconic acid

Cat. No. B1235924
CAS RN: 76799-83-2
M. Wt: 176.55 g/mol
InChI Key: ICMVYBXQDUXEEE-LOKDLIDFSA-N
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Description

(Z,Z)-3-chloromuconic acid is a 3-chloromuconic acid. It derives from a cis,trans-muconic acid.

Scientific Research Applications

Biodegradation and Enzymatic Processing

3-Chloro-cis-muconic acid plays a significant role in biodegradation processes. Schmidt et al. (1980) isolated an enzyme from Pseudomonas sp. B13, capable of cycloisomerizing 2- and 3-chloro-cis,cis-muconic acid. This process involves conversion into various compounds along with dehalogenation, indicating its utility in breaking down halogenated aromatic compounds (Schmidt & Knackmuss, 1980). Another study by the same authors discussed the stability and conversion of substituted muconic acids, highlighting their role in biodegradation pathways (Schmidt, Remberg, & Knackmuss, 1980).

Polymer Synthesis

In the field of polymer science, 3-Chloro-cis-muconic acid has shown potential. Rorrer et al. (2016) demonstrated its use in synthesizing unsaturated polyester resins, offering an avenue for the development of new materials from biologically derived muconic acid (Rorrer, Dorgan, Vardon, Martinez, Yang, & Beckham, 2016).

Bio-Based Production and Conversion

Muconic acid, including its chlorinated forms, is being explored for sustainable manufacturing of polyamides and polyesters. Matthiesen et al. (2016) investigated the economic relevance of converting glucose to trans-3-hexenedioic acid, a monomer used for bioadvantaged Nylon-6,6, through a hybrid biological–electrochemical conversion scheme involving muconic acid (Matthiesen, Suástegui, Wu, Viswanathan, Qu, Cao, Rodriguez-Quiroz, Okerlund, Kraus, Raman, Shao, & Tessonnier, 2016). Vardon et al. (2016) highlighted the conversion of muconic acid to adipic acid, a key component in nylon production, showcasing its role in bio-based nylon manufacturing (Vardon, Rorrer, Salvachúa, Settle, Johnson, Menart, Cleveland, Ciesielski, Steirer, Dorgan, & Beckham, 2016).

Microbial Production Systems

Zhang et al. (2015) explored the use of E. coli–E. coli cocultures for the production of muconic acid from glycerol, signifying advancements in microbial production systems (Zhang, Li, Pereira, & Stephanopoulos, 2015).

Metabolic Engineering and Biotechnology

Recent studies by Choi et al. (2020) and Wang et al. (2020) have focused on the microbial production of cis,cis-muconic acid through metabolic engineering, highlighting its importance in biotechnology and bio-refineries (Choi, Lee, Park, Lee, & Kim, 2020); (Wang, Øzmerih, Guerreiro, Meireles, Carolas, Milne, Jensen, Ferreira, & Borodina, 2020).

properties

CAS RN

76799-83-2

Molecular Formula

C6H5ClO4

Molecular Weight

176.55 g/mol

IUPAC Name

(2Z,4Z)-3-chlorohexa-2,4-dienedioic acid

InChI

InChI=1S/C6H5ClO4/c7-4(3-6(10)11)1-2-5(8)9/h1-3H,(H,8,9)(H,10,11)/b2-1-,4-3-

InChI Key

ICMVYBXQDUXEEE-LOKDLIDFSA-N

Isomeric SMILES

C(=C\C(=O)O)\C(=C\C(=O)O)\Cl

SMILES

C(=CC(=O)O)C(=CC(=O)O)Cl

Canonical SMILES

C(=CC(=O)O)C(=CC(=O)O)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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